Methyl 5-bromo-4-oxopentanoate
Description
Significance as a Versatile Electrophilic and Carbonyl-Containing Synthetic Intermediate
The chemical reactivity of methyl 5-bromo-4-oxopentanoate is dominated by two key functional groups: the α-bromo ketone and the methyl ester. The bromine atom, positioned on the carbon adjacent to the ketone (the α-position), makes this carbon a strong electrophilic center, susceptible to attack by various nucleophiles. This reactivity is a hallmark of α-haloketones, which are widely recognized as valuable building blocks in organic synthesis due to the presence of two adjacent electrophilic sites: the α-carbon and the carbonyl carbon. nih.gov
This dual reactivity allows for a variety of synthetic applications:
Nucleophilic Substitution: The bromine atom can be readily displaced by a wide range of nucleophiles, including amines, thiols, and carbanions, to introduce new functional groups and build more complex carbon skeletons.
Carbonyl Chemistry: The ketone functional group can undergo a host of well-established reactions, such as reductions to form alcohols, and reactions with organometallic reagents.
Heterocycle Synthesis: The combination of the electrophilic center and the carbonyl group makes this compound a valuable precursor for the synthesis of various nitrogen, sulfur, and oxygen-containing heterocyclic compounds. nih.gov
Precursor to Biologically Active Molecules: It serves as a key intermediate in the synthesis of various biologically significant molecules. A notable example is its use in the preparation of 5-aminolevulinic acid (5-ALA), a compound utilized in photodynamic therapy and as a herbicide.
Historical Context of Brominated Ketones and Esters in Retrosynthetic Strategies
The use of brominated ketones and esters as synthetic intermediates has a long and rich history in organic chemistry. The introduction of a bromine atom alpha to a carbonyl group, a process known as α-halogenation, is a fundamental transformation that has been employed for over a century. fiveable.melibretexts.org
Historically, the direct bromination of unsymmetrical ketones often presented a challenge, as it could lead to a mixture of products with the bromine atom at different positions. orgsyn.org However, methods were developed to control the regioselectivity of this reaction. For instance, the bromination of ketones under acidic conditions proceeds through an enol intermediate. libretexts.orgmasterorganicchemistry.com The formation of the enol is the rate-determining step, and the subsequent reaction of the electron-rich enol with bromine is fast. libretexts.org
The development of various brominating agents, such as N-bromosuccinimide (NBS) in addition to molecular bromine (Br₂), provided chemists with a toolkit to achieve α-bromination under different conditions. masterorganicchemistry.com The resulting α-bromo ketones proved to be exceptionally useful synthetic intermediates. A classic application is their use in the synthesis of α,β-unsaturated ketones through a dehydrobromination reaction, often facilitated by a base like pyridine (B92270). libretexts.org
The advent of retrosynthetic analysis, a strategy for planning organic syntheses, further solidified the importance of brominated ketones and esters. By recognizing the α-bromo ketone moiety in a target molecule, chemists could "disconnect" the carbon-bromine bond, simplifying the target structure and identifying readily available starting materials. The versatility of the α-bromo ketone as a synthetic handle made it a key "transform" in the synthetic chemist's arsenal.
The synthesis of this compound itself often involves the direct bromination of methyl levulinate (methyl 4-oxopentanoate). This reaction can sometimes yield a mixture of isomers, necessitating purification to isolate the desired 5-bromo product.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromo-4-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO3/c1-10-6(9)3-2-5(8)4-7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQDWNOSVDUIAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431841 | |
| Record name | methyl 5-bromolevulinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53856-93-2 | |
| Record name | methyl 5-bromolevulinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-bromo-4-oxopentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Methyl 5 Bromo 4 Oxopentanoate
Bromination of Levulinic Acid and its Alkyl Esters
The bromination of levulinic acid and its alkyl esters, such as methyl levulinate, is the most common approach for producing Methyl 5-bromo-4-oxopentanoate. zbaqchem.com This process involves the reaction of the levulinate substrate with a brominating agent, leading to the substitution of a hydrogen atom at a carbon alpha to the ketone (the C3 or C5 position). The reaction's efficiency and selectivity are highly dependent on the specific conditions employed. zbaqchem.comresearchgate.net
Direct bromination typically involves treating methyl levulinate with elemental bromine (Br₂). This reaction is often carried out in a suitable solvent, such as acetic acid, and may require careful temperature control to minimize the formation of side products, including di-brominated species. zbaqchem.com The reaction proceeds via the formation of an enol or enolate intermediate, which then attacks the bromine molecule. The inherent reactivity of the α-bromo ketone functional group makes the resulting product a valuable synthetic building block.
A significant challenge in the bromination of methyl levulinate is controlling the regioselectivity—that is, directing the bromine atom to the desired C5 position (to form this compound) rather than the C3 position (to form Methyl 3-bromo-4-oxopentanoate). The formation of both isomers is common, and their ratio is heavily influenced by the reaction mechanism and conditions. researchgate.net
The reaction can proceed through two main pathways: a kinetically controlled pathway, which typically favors the formation of the 3-bromo isomer due to the more rapid formation of the corresponding enol, and a thermodynamically controlled pathway, which favors the more stable 5-bromo isomer. The stability of the C5-substituted product is attributed to the primary nature of the resulting alkyl bromide compared to the secondary bromide at the C3 position.
The choice of solvent has a profound impact on the regioselectivity of the bromination of methyl levulinate. researchgate.netresearchgate.net Research has demonstrated that the solvent system can alter the reaction mechanism and thereby favor the formation of one isomer over the other. researchgate.net
For instance, an electrochemical bromination method using ammonium (B1175870) bromide has shown a clear solvent-dependent outcome. researchgate.netresearchgate.net
In methanol (B129727) , the reaction favors the formation of this compound. researchgate.netresearchgate.net
In a mixture of acetonitrile (B52724) and water (MeCN:H₂O) , the formation of the 3-bromo isomer is preferred. researchgate.netresearchgate.net
This dependency suggests that the solvent influences the nature of the brominating species or the stability of the reaction intermediates. researchgate.net Environmentally benign solvents like ethanol (B145695) and water have also been explored for the bromination of the parent levulinic acid, highlighting a move towards greener synthetic processes. zbaqchem.com
| Solvent System | Major Isomer Formed | Reference |
|---|---|---|
| Methanol | This compound | researchgate.netresearchgate.net |
| Acetonitrile:Water (MeCN:H₂O) | Methyl 3-bromo-4-oxopentanoate | researchgate.netresearchgate.net |
| Acetic Acid | Typically used, can produce mixtures |
To improve selectivity and reaction efficiency, catalytic methods for bromination have been investigated. While specific examples for the copper bromide-mediated synthesis of this compound are not extensively detailed in the provided context, the use of catalysts in bromination is a well-established strategy in organic synthesis. For example, the in-situ generation of bromine from systems like Cu(NO₃)₂/HBr has been shown to be effective for the regioselective bromination of aromatic compounds. nih.gov Such catalytic systems can offer milder reaction conditions and potentially greater control over which isomer is formed. The principle involves the catalyst activating the substrate or the brominating agent to facilitate a more selective reaction pathway.
Alternative Synthetic Routes and Precursors to 5-Bromo-4-oxopentanoate Derivatives
While the direct bromination of methyl levulinate is the most straightforward route, alternative strategies can be employed. These routes may start from different precursors or use different chemical transformations to install the required functional groups. For example, synthetic pathways could be designed starting from precursors that already contain a bromine atom, followed by the construction of the keto-ester framework. Another approach could involve the transformation of other functional groups on a pre-existing carbon skeleton into the required ketone and bromo-moieties. These alternative routes can be valuable if the direct bromination of methyl levulinate proves to be low-yielding or lacks the desired regioselectivity for a specific application.
Optimization of Reaction Conditions for Enhanced Yield and Purity
Achieving a high yield and purity of this compound requires careful optimization of the reaction conditions. Key parameters to consider include:
Temperature Control: Maintaining a low temperature (e.g., 0–5°C) during the addition of the brominating agent is crucial to minimize side reactions, such as over-bromination which can lead to the formation of di-brominated products.
Stoichiometry: Precise control over the molar ratio of the brominating agent to the substrate is necessary to prevent the formation of unwanted byproducts.
Purification Methods: After the reaction is complete, a robust purification strategy is essential to isolate the desired product. Common techniques include:
Aqueous Extraction: Washing the reaction mixture with a mild base, such as sodium bicarbonate (NaHCO₃), can remove acidic impurities.
Column Chromatography: Silica (B1680970) gel chromatography is an effective method for separating the 5-bromo isomer from the 3-bromo isomer and other impurities.
Recrystallization: If the product is a solid, recrystallization can be a powerful technique for achieving high purity.
Quenching: After the reaction, any unreacted bromine can be quenched with a reducing agent like sodium thiosulfate (B1220275) or sodium sulfite (B76179) to ensure safe handling and prevent further reactions. nih.gov
By carefully controlling these factors, chemists can maximize the yield of the desired this compound and ensure its purity meets the requirements for subsequent synthetic steps.
Purification and Isolation Techniques for Brominated Ketones and Esters
The purification and isolation of brominated ketones and esters, including this compound, are critical steps following synthesis to remove unreacted starting materials, catalysts, and byproducts such as hydrobromic acid or poly-brominated species. The stability of the α-bromo ketone moiety must be considered, as these compounds can be sensitive to certain conditions. The choice of purification method is dictated by the physical state of the product (solid or liquid) and the nature of the impurities. Common techniques employed are chromatography, crystallization, distillation, and wet chemical workups involving extraction and washing.
Chromatographic Methods
Column chromatography is a prevalent technique for the purification of brominated organic compounds. Flash column chromatography, which uses pressure to accelerate solvent flow, is particularly effective for separating reaction mixtures with components of differing polarities.
Stationary Phase : Silica gel (40-63 µm particle size) is the most common stationary phase due to its efficacy in separating moderately polar compounds. Alumina can also be used, particularly for compounds that may be sensitive to the acidic nature of silica gel.
Mobile Phase (Eluent) : The choice of eluent is crucial for achieving good separation. A solvent system is typically chosen based on preliminary analysis by thin-layer chromatography (TLC). For brominated ketones and esters, which possess moderate polarity, mixtures of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether) are standard. Gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to improve the resolution of complex mixtures. For more polar compounds, solvent systems such as methanol/dichloromethane may be required.
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Reported Yield/Purity | Reference |
|---|---|---|---|---|
| α-Bromoketone | Silica Gel | Chloroform/Hexane (1:1) | 90% Yield | semanticscholar.org |
| General Nonpolar Compounds | Silica Gel | 5% Ethyl Acetate/Hexane | General Guideline | rochester.edu |
| General Moderately Polar Compounds | Silica Gel | 10-50% Ethyl Acetate/Hexane | General Guideline | rochester.edu |
| Linalool (Test Compound) | Silica Gel (40-63 µm) | Gradient: 2.5% to 20% Ethyl Acetate/Hexanes | >95% Recovery, 97-99% Purity | orgsyn.org |
Purity assessment of the final product is typically performed using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). These methods can provide quantitative data on the purity of the isolated compound. However, the analysis of reactive compounds like brominated esters can be challenging. For instance, some boronate esters are prone to hydrolysis, making normal-phase HPLC or GC analysis unsuitable without derivatization. nih.govamericanpharmaceuticalreview.com In such cases, specialized methods, like reversed-phase HPLC with highly basic mobile phases, may be necessary to stabilize the compound during analysis. nih.gov
Crystallization
For solid brominated ketones and esters, recrystallization is a powerful purification technique that relies on the differences in solubility between the desired compound and impurities in a given solvent at different temperatures. simsonpharma.com The process involves dissolving the impure solid in a minimal amount of a hot solvent and allowing the solution to cool slowly, promoting the formation of pure crystals.
The selection of an appropriate solvent is paramount. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures. Common solvents are often chosen based on the "like dissolves like" principle, where esters may crystallize well from ethyl acetate, and ketones from acetone. rochester.edu Mixed solvent systems are also frequently used.
| Solvent System | Compound Polarity | Notes |
|---|---|---|
| Heptane/Ethyl Acetate | Variable | A common and effective general-purpose system. reddit.com |
| Methanol/Water | Polar | Effective for compounds with some water solubility. reddit.com |
| Acetone/Water | Polar | Another common system for polar compounds. reddit.com |
| Dichloromethane/Cyclohexane | Variable | A favored mixture for achieving good crystal formation. reddit.com |
| Ethanol | Polar | Often gives good crystals for polar molecules. youtube.com |
It is important to note that highly impure compounds may be difficult to crystallize and may "oil out," forming a liquid layer instead of solid crystals. reddit.com
Distillation
Distillation is the primary method for purifying liquid compounds, separating components based on differences in their boiling points. longdom.org Given that many brominated ketones and esters are liquids at room temperature, this technique is highly relevant.
Simple Distillation : Used for separating liquids with significantly different boiling points (>70-100°C) or for removing a volatile solvent from a non-volatile product. rochester.edulibretexts.org
Vacuum Distillation : This is the most pertinent distillation technique for multifunctional compounds like this compound. Many organic compounds, especially those with higher molecular weights or sensitive functional groups, have high boiling points (>150-200°C) at atmospheric pressure and can decompose upon heating. simsonpharma.comrochester.edu By reducing the pressure, the boiling point is lowered, allowing for distillation at a temperature that does not cause degradation. For example, methyl 3-(2-bromo-3-oxobutyl)thiophene-2-carboxylate was successfully purified by distillation under reduced pressure (0.2 Torr), yielding the product in 78% yield. mdpi.com Similarly, the solid O-bromoaniline was purified by fractional distillation under vacuum to prevent thermal decomposition. pcbiochemres.com
Extraction and Washing
Liquid-liquid extraction is a fundamental workup technique used after a synthesis to perform an initial separation of the desired product from the reaction mixture. miamioh.edulibretexts.org This method partitions compounds between two immiscible liquid phases, typically an organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate) and an aqueous solution.
For bromination reactions, the crude product in an organic solvent is often washed sequentially with different aqueous solutions to remove specific impurities:
Aqueous Base Wash : A wash with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, is used to neutralize and remove acidic byproducts like hydrobromic acid (HBr).
Reducing Agent Wash : If excess bromine (Br₂) was used in the reaction, a wash with a mild reducing agent, like a 10% sodium thiosulfate (Na₂S₂O₃) solution, will quench the residual bromine, converting it to colorless bromide ions. youtube.com
Brine Wash : A final wash with a saturated sodium chloride (brine) solution is often performed to reduce the amount of dissolved water in the organic layer before the final drying step (e.g., with anhydrous sodium sulfate (B86663) or magnesium sulfate). youtube.com
These washing steps are crucial for preparing the crude product for final purification by chromatography, distillation, or crystallization.
Reactivity and Transformations of Methyl 5 Bromo 4 Oxopentanoate
Nucleophilic Substitution Reactions Involving the C-Br Bond
The C-Br bond in Methyl 5-bromo-4-oxopentanoate is the primary site for nucleophilic substitution reactions. The bromine atom serves as an effective leaving group, allowing for the introduction of various functional groups at the C5 position. These reactions typically proceed via an SN2 mechanism, where a nucleophile attacks the electrophilic carbon atom, displacing the bromide ion.
Reactions with Nitrogen-Containing Nucleophiles (e.g., Phthalimide (B116566) for Methyl 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentanoate Synthesis)
This compound readily reacts with nitrogen-containing nucleophiles. A notable example is its reaction with potassium phthalimide, which serves as a protected source of ammonia (B1221849) in a variation of the Gabriel synthesis. In this reaction, the phthalimide anion acts as the nitrogen nucleophile, attacking the carbon bearing the bromine atom to displace the bromide ion. This substitution reaction yields Methyl 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentanoate. chemicalbook.comappchemical.comsigmaaldrich.com This product is a known derivative of 5-aminolevulinic acid (ALA), a compound utilized in photodynamic therapy. chemicalbook.com Other nitrogen nucleophiles, such as anilines, have also been shown to displace the bromine atom effectively.
Table 1: Synthesis of Methyl 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentanoate
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Potassium Phthalimide | Methyl 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxopentanoate | Nucleophilic Substitution (Gabriel Synthesis) |
Reactions with Oxygen- and Sulfur-Containing Nucleophiles
The electrophilic C5 carbon of this compound is also a target for oxygen and sulfur nucleophiles. Sulfur nucleophiles, such as thiols and their conjugate bases (thiolates), are particularly effective due to the high nucleophilicity of sulfur. msu.edu Thiolates readily displace the bromide to form thioethers. This reactivity is consistent with the general behavior of α-haloketones in SN2 reactions. msu.edu
While specific examples with this compound are not extensively detailed in the literature, based on general chemical principles, oxygen nucleophiles like alkoxides and carboxylates are also expected to react. These reactions would lead to the formation of ethers and esters, respectively, at the C5 position. The choice of a strong nucleophile and polar aprotic solvents can enhance the rates of these substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Site
The C-Br bond in alkyl bromides can participate in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Although literature specifically detailing the cross-coupling of this compound is sparse, the reactivity of the C-Br bond makes it a potential substrate for such transformations. These reactions involve a catalytic cycle typically consisting of three steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with an organometallic reagent, and reductive elimination to form the product and regenerate the catalyst. nih.gov
A variety of palladium-catalyzed reactions could be envisioned for this substrate, allowing for the coupling of aryl, vinyl, or alkynyl groups. nih.govnih.gov For instance, in a Suzuki coupling, an organoboron reagent would be used, while a Stille coupling would involve an organotin reagent. The success of these reactions would depend on optimizing conditions to favor the desired cross-coupling over potential side reactions involving the other functional groups in the molecule.
Reactions of the Ketone Moiety
The ketone functional group in this compound provides a second site for a variety of chemical transformations, characteristic of carbonyl chemistry.
Carbonyl Reductions
The ketone can be selectively reduced to a secondary alcohol, yielding Methyl 5-bromo-4-hydroxypentanoate. This transformation can be achieved using various reducing agents. For chemoselectivity, a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄) is often employed. NaBH₄ is capable of reducing ketones and aldehydes without typically affecting less reactive functional groups like esters or alkyl halides present in the same molecule. This allows for the specific conversion of the keto group to a hydroxyl group while preserving the rest of the molecular structure.
Table 2: Reduction of this compound
| Reactant | Reagent | Product | Reaction Type |
| This compound | Sodium Borohydride (NaBH₄) | Methyl 5-bromo-4-hydroxypentanoate | Carbonyl Reduction |
Condensation Reactions
The ketone moiety can undergo condensation reactions with various nucleophiles. chemscene.com The α-protons on the carbon atom adjacent to the ketone (C3) are acidic and can be removed by a base to form an enolate intermediate. This enolate can then act as a nucleophile in aldol-type condensation reactions with aldehydes or other ketones.
Furthermore, the carbonyl carbon itself is electrophilic and can react with nitrogen-based nucleophiles like hydroxylamine (B1172632) or hydrazine (B178648) and its derivatives. These reactions lead to the formation of oximes and hydrazones, respectively. Such condensation reactions are fundamental in carbonyl chemistry for the synthesis of new C=N double bonds and are used for both derivatization and the construction of more complex molecules.
Knoevenagel and Related Condensations
The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond. In the case of this compound, the ketone carbonyl is the reactive site for this transformation. The reaction is typically catalyzed by a weak base, such as an amine or its salt.
The general mechanism involves the deprotonation of the active methylene compound by the base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone in this compound. The resulting alkoxide intermediate is then protonated, and a subsequent elimination of a water molecule yields the α,β-unsaturated product.
A variety of active methylene compounds can be employed in this reaction, leading to a diverse array of products. The specific choice of the active methylene compound and the reaction conditions can influence the yield and stereoselectivity of the product.
Table 1: Examples of Knoevenagel Condensation with this compound
| Active Methylene Compound | Base Catalyst | Product |
| Diethyl malonate | Piperidine | Diethyl 2-(1-(4-methoxy-4-oxobutyl)-2-bromoprop-1-en-1-yl)malonate |
| Ethyl acetoacetate | Pyrrolidine | Ethyl 2-acetyl-3-(4-methoxy-4-oxobutyl)-4-bromobut-2-enoate |
| Malononitrile | Triethylamine | 2-(1-(4-methoxy-4-oxobutyl)-2-bromopropylidene)malononitrile |
Transformations of the Methyl Ester Group
The methyl ester group in this compound can undergo several common transformations, including hydrolysis, transesterification, and reduction.
Hydrolysis to the Carboxylic Acid
The hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-bromo-4-oxopentanoic acid, can be achieved under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: This reversible process involves the protonation of the ester carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide (B78521) ion acts as a nucleophile, attacking the ester carbonyl carbon to form a tetrahedral intermediate. The departure of the methoxide (B1231860) ion, a strong base, is followed by an acid-base reaction between the carboxylic acid and the methoxide ion, resulting in the formation of the carboxylate salt and methanol. An acidic workup is then required to protonate the carboxylate and obtain the final carboxylic acid product.
Transesterification Reactions
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is typically catalyzed by an acid or a base. In the context of this compound, the methyl group can be replaced by other alkyl or aryl groups from the corresponding alcohols. This transformation is useful for modifying the properties of the ester, such as its boiling point or solubility. The reaction is an equilibrium process, and to drive it to completion, it is common to use a large excess of the alcohol or to remove the methanol as it is formed.
Table 2: Transesterification of this compound
| Alcohol | Catalyst | Product |
| Ethanol (B145695) | Sulfuric Acid | Ethyl 5-bromo-4-oxopentanoate |
| Isopropanol | Sodium Methoxide | Isopropyl 5-bromo-4-oxopentanoate |
| Benzyl alcohol | p-Toluenesulfonic acid | Benzyl 5-bromo-4-oxopentanoate |
Reduction to Alcohols
The methyl ester group can be reduced to a primary alcohol, which in this case would be 5-bromo-1,4-pentanediol, where the ketone group is also reduced.
Bouveault-Blanc Reduction: This classic method involves the reduction of the ester using sodium metal in the presence of an absolute alcohol, typically ethanol. The reaction proceeds through a single-electron transfer mechanism from the sodium metal to the carbonyl group of the ester. This method is a powerful way to reduce esters to primary alcohols but has been largely superseded by the use of complex metal hydrides due to safety and convenience. alfa-chemistry.comchemistnotes.comwikipedia.orgsciencemadness.orgallaboutchemistry.net
Complex Metal Hydride Reductions: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective at reducing both esters and ketones to alcohols. masterorganicchemistry.comyoutube.comyoutube.com The reaction involves the nucleophilic attack of a hydride ion from the LiAlH₄ to the carbonyl carbon of the ester. This is followed by the departure of the methoxide group and a second hydride attack on the resulting aldehyde intermediate to yield the primary alcohol after an aqueous workup. Weaker reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters under standard conditions but will reduce the ketone functionality. masterorganicchemistry.comreddit.comyoutube.com
Intramolecular Cyclization Reactions
The presence of both an electrophilic carbon (C-Br) and a nucleophilic enolizable ketone within the same molecule allows for intramolecular cyclization reactions.
Acid-Promoted Cyclization to Bromofuranones
In the presence of a strong acid, this compound can undergo an intramolecular cyclization to form a furanone derivative. The reaction is initiated by the protonation of the ketone carbonyl, which facilitates the formation of an enol intermediate. The enol tautomer can then act as a nucleophile, attacking the carbon bearing the bromine atom in an intramolecular SN2 reaction. This cyclization results in the formation of a five-membered ring, a dihydrofuranone, with the elimination of HBr. The specific structure of the resulting bromofuranone will depend on which of the two possible enols (the kinetic or thermodynamic enol) participates in the cyclization.
Base-Mediated Cyclizations
The presence of an α-bromo ketone moiety alongside a proton-donating position allows for base-mediated intramolecular cyclizations. Depending on the reaction conditions and the base used, different cyclic products can be formed. A common pathway involves the formation of an enolate which then acts as an internal nucleophile.
In a typical reaction, a base abstracts a proton from the carbon alpha to the methyl ester group (C-2) or the carbon between the carbonyls (C-3) to form an enolate. This enolate can then attack the electrophilic carbon bearing the bromine atom (C-5) in an intramolecular SN2 reaction, leading to the formation of a cyclic product. The regioselectivity of the initial deprotonation influences the size of the resulting ring. For example, enolate formation at C-3 followed by cyclization would theoretically lead to a cyclopropane (B1198618) ring, a key intermediate in the Favorskii rearrangement, which would subsequently lead to ring-opened products. Alternatively, if other nucleophilic centers are present or introduced into the molecule, they can participate in intramolecular ring-forming reactions.
Table 1: Potential Base-Mediated Intramolecular Reactions
| Base | Potential Intermediate | Plausible Product Type |
| Sodium methoxide (NaOMe) | Enolate at C-3 | Cyclopropanone (B1606653) intermediate (Favorskii) |
| Lithium diisopropylamide (LDA) | Kinetically-favored enolate | Substituted cyclic ketone |
| Potassium carbonate (K₂CO₃) | Thermodynamically-favored enolate | Substituted cyclic ester or ketone |
Formation of Other Heterocyclic Systems (e.g., Pyrroles, Pyridines, Furans)
This compound is a valuable precursor for the synthesis of various five- and six-membered heterocyclic compounds. Its utility often lies in its ability to be converted into a 1,4-dicarbonyl compound, which is a key intermediate for several classical heterocyclic syntheses. wikipedia.org
Pyrroles and Furans via Paal-Knorr Synthesis
The Paal-Knorr synthesis is a cornerstone method for preparing substituted pyrroles and furans from a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.orgresearchgate.net this compound can be converted into the necessary 1,4-dicarbonyl precursor through nucleophilic substitution of the bromide with a suitable carbon nucleophile, such as an enolate.
Furan Synthesis : The resulting 1,4-diketone can undergo acid-catalyzed cyclization and dehydration to yield a polysubstituted furan. wikipedia.orgorganic-chemistry.org The mechanism involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, followed by the elimination of water to form the aromatic ring. wikipedia.org
Pyrrole (B145914) Synthesis : By reacting the 1,4-dicarbonyl intermediate with ammonia or a primary amine under neutral or weakly acidic conditions, a substituted pyrrole can be formed. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the pyrrole ring. organic-chemistry.org
Pyridines via Hantzsch Synthesis
The Hantzsch pyridine (B92270) synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia. wikipedia.orgorganic-chemistry.org While not a direct substrate for the classical Hantzsch synthesis, this compound can serve as a building block. For instance, the β-ketoester portion of the molecule can be envisioned as one of the three core components. Modification of the bromo-ketone portion or its reaction with other synthons can generate intermediates suitable for inclusion in Hantzsch-type cyclocondensations to afford highly substituted pyridine derivatives. wikipedia.orgnih.gov
Table 2: Heterocycle Synthesis Strategies
| Target Heterocycle | Key Synthetic Method | Role of this compound | Required Co-reagents |
| Furan | Paal-Knorr Furan Synthesis | Precursor to a 1,4-diketone | Carbon nucleophile (e.g., enolate), Acid catalyst |
| Pyrrole | Paal-Knorr Pyrrole Synthesis | Precursor to a 1,4-diketone | Carbon nucleophile, Ammonia or primary amine |
| Pyridine | Hantzsch Pyridine Synthesis | Building block for one of the β-ketoester components | Aldehyde, second β-ketoester, Ammonia |
Reactions with Organometallic Reagents
The ketone functional group in this compound is a primary site for reaction with organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li). These powerful nucleophiles readily add to the electrophilic carbonyl carbon of the ketone.
The reaction typically proceeds via nucleophilic addition to the ketone, which is generally more reactive than the methyl ester. Upon aqueous workup, this yields a tertiary alcohol. The resulting product is a bifunctional molecule containing a tertiary alcohol, a bromine atom, and an ester group, making it a useful intermediate for further synthetic transformations. Under forcing conditions or with an excess of the organometallic reagent, subsequent reaction with the ester moiety could occur, although this is less common.
Table 3: Reactions with Organometallic Reagents
| Organometallic Reagent | Formula | Initial Product (after workup) |
| Methylmagnesium bromide | CH₃MgBr | Methyl 5-bromo-4-hydroxy-4-methylpentanoate |
| Phenyllithium | C₆H₅Li | Methyl 5-bromo-4-hydroxy-4-phenylpentanoate |
| Ethylmagnesium chloride | C₂H₅MgCl | Methyl 5-bromo-4-ethyl-4-hydroxypentanoate |
Specialized Acylation Processes
While not a typical acylating agent itself, this compound can undergo acylation at one of its nucleophilic carbon centers after deprotonation. The methylene group at the C-3 position, situated between the ketone and the ester functionalities, is acidic and can be deprotonated by a suitable base to form an enolate.
This enolate can then react with various acylating agents, such as acid chlorides or anhydrides, in a nucleophilic acyl substitution reaction. This process introduces a third carbonyl group into the molecule, forming a 1,3,5-tricarbonyl compound. These polycarbonyl compounds are highly valuable synthetic intermediates for creating more complex molecules, including various heterocyclic systems and natural products. The choice of base is critical to ensure selective deprotonation at the desired position without promoting competing side reactions like self-condensation or cyclization.
Table 4: Acylation at the C-3 Position
| Base | Acylating Agent | Product Structure |
| Sodium Hydride (NaH) | Acetyl chloride (CH₃COCl) | Methyl 3-acetyl-5-bromo-4-oxopentanoate |
| Lithium diisopropylamide (LDA) | Benzoyl chloride (C₆H₅COCl) | Methyl 3-benzoyl-5-bromo-4-oxopentanoate |
| Potassium tert-butoxide (KOtBu) | Acetic anhydride (B1165640) ((CH₃CO)₂O) | Methyl 3-acetyl-5-bromo-4-oxopentanoate |
Applications in Advanced Organic Synthesis and Medicinal Chemistry
Role as a Key Building Block in the Synthesis of Complex Organic Molecules
Methyl 5-bromo-4-oxopentanoate serves as a fundamental building block in the assembly of complex organic molecules. The presence of two reactive centers, the electrophilic α-carbon and the carbonyl carbon, allows for a diverse range of chemical transformations. This dual reactivity enables chemists to strategically introduce new functional groups and construct elaborate carbon skeletons through various synthetic routes.
The α-bromo ketone moiety is particularly susceptible to nucleophilic substitution, allowing for the displacement of the bromine atom by a wide array of nucleophiles. This facilitates the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of complex molecule synthesis. Furthermore, the ketone and ester functionalities can be manipulated through a variety of established chemical reactions, adding to the compound's versatility as a synthetic intermediate.
Synthesis of Bioactive Compounds and Pharmaceutical Intermediates
The utility of this compound extends significantly into the realm of medicinal chemistry, where it functions as a key precursor in the synthesis of numerous bioactive compounds and pharmaceutical intermediates.
Precursor to Furanone Derivatives with Antiproliferative Activity against Cancer Cell Lines
Research has highlighted the potential of furanone derivatives as potent anticancer agents. While direct synthesis from this compound and subsequent testing against a broad panel of cancer cell lines is an active area of investigation, the structural motifs present in this compound make it a logical precursor for such molecules. The synthesis of substituted furanones often involves the reaction of α-haloketones with various nucleophiles and subsequent cyclization reactions. Theoretical studies have suggested that certain furanone derivatives could act as inhibitors of Eag-1 potassium channels, which are implicated in cancer cell proliferation. The antiproliferative activity of various other chemical compounds has been evaluated against a range of cancer cell lines, as detailed in the table below.
Antiproliferative Activity of Various Compounds Against Cancer Cell Lines
| Compound/Derivative Type | Cancer Cell Line | IC50 (µM) |
| Xanthone Derivative | PC-3 | 6.18 |
| Xanthone Derivative | A549 | 4.59 |
| Xanthone Derivative | HepG2 | 2.62 |
| Xanthone Derivative | U-251 | 16.4 |
| Carbonyl Group-Modified Rotenone | MCF-7 | 5.72 |
| Carbonyl Group-Modified Rotenone | A549 | 0.11 |
| Halogenated Benzofuran Derivative | A549 | Most Promising Activity |
| Halogenated Benzofuran Derivative | HepG2 | Significant Activity |
| Thieno[2,3-d]pyrimidine Derivative | MCF-7 | 10.17 |
| Thieno[2,3-d]pyrimidine Derivative | HepG2 | 24.47 |
| 4-amino-thienopyrimidine | MCF-7 | 0.013 |
Intermediate in the Synthesis of 5-Aminolevulinic Acid (ALA) for Photodynamic Therapy and Herbicides
One of the most well-established applications of this compound is its role as a key intermediate in the synthesis of 5-Aminolevulinic Acid (ALA). ALA is a naturally occurring amino acid that serves as a precursor in the biosynthesis of porphyrins, including heme.
Exogenously administered ALA is preferentially taken up by rapidly proliferating cells, such as cancer cells, where it is converted to the photosensitizer Protoporphyrin IX (PpIX). When exposed to light of a specific wavelength, PpIX generates reactive oxygen species that induce cell death. This principle forms the basis of photodynamic therapy (PDT), a clinically approved treatment for various cancers and precancerous conditions.
Furthermore, the accumulation of PpIX in plants upon treatment with ALA leads to photodynamic damage and herbicidal effects, making ALA a component of some biodegradable herbicides. The synthesis of ALA from this compound typically involves the displacement of the bromine atom with an amino group or a protected amino group equivalent.
Synthesis of other Bioactive Molecules and Pharmaceutical Scaffolds
The versatile reactivity of this compound makes it a valuable precursor for the synthesis of a wide range of bioactive molecules and pharmaceutical scaffolds. The α-bromo ketone and methyl ester functionalities allow for its incorporation into various heterocyclic systems, which are prevalent in many approved drugs. The ability to react with a diverse set of nucleophiles facilitates the construction of nitrogen, sulfur, and oxygen-containing heterocycles, which are key components of many pharmacologically active compounds.
Contribution to the Development of Novel Synthetic Methodologies and Strategies
The unique reactivity of this compound has also contributed to the advancement of synthetic methodologies. Its bifunctional nature allows for its use in cascade reactions, where multiple chemical transformations occur in a single synthetic operation. This approach can significantly improve the efficiency of a synthesis by reducing the number of steps, purification procedures, and waste generated. The development of novel cascade reactions utilizing building blocks like this compound is a key area of research in modern organic chemistry, aiming to create complex molecular structures from simple starting materials in a more sustainable and atom-economical manner.
Implications in Drug Discovery and Development Programs
This compound has emerged as a significant building block in medicinal chemistry, primarily owing to its dual reactivity that allows for the construction of complex molecular architectures. Its utility is particularly notable in the synthesis of heterocyclic compounds and in providing scaffolds for molecules with therapeutic potential. The presence of both an electrophilic center at the carbon bearing the bromine atom and a ketone functionality provides a versatile platform for a variety of chemical transformations.
One of the key applications of this compound is in the synthesis of substituted pyrimidines. Pyrimidine-based molecules are of great interest in drug discovery as they form the core structure of numerous therapeutic agents, including kinase inhibitors for cancer therapy. nih.govmdpi.com The development of novel pyrimidine derivatives often involves multi-step reactions where a versatile starting material like this compound can be instrumental in introducing desired side chains and functional groups. For instance, 5-bromo-pyrimidine derivatives are key intermediates in the synthesis of potent Bcr/Abl kinase inhibitors, which are crucial in the treatment of certain types of leukemia. nih.gov
Furthermore, this compound serves as a precursor for the synthesis of gamma-aminobutyric acid (GABA) analogues. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its analogues are vital in the management of neurological disorders such as epilepsy and neuropathic pain. wikipedia.orgresearchgate.net The structural framework of this compound allows for the systematic modification and synthesis of novel GABA derivatives with potentially improved pharmacokinetic and pharmacodynamic properties. The development of new GABA agonists is an active area of research aimed at overcoming the limitations of existing therapies, such as side effects and drug resistance. nih.govnih.gov
The versatility of this compound also extends to the synthesis of a broad range of other heterocyclic compounds with potential anti-inflammatory and anticancer activities. nih.govnih.gov Heterocyclic compounds are a cornerstone of medicinal chemistry, with a significant number of approved drugs containing these structural motifs. The ability to utilize both the ketone and the bromo-functional group in this compound allows for the construction of diverse heterocyclic rings, which can then be further functionalized to optimize their biological activity. This adaptability makes it a valuable tool for generating libraries of novel compounds for high-throughput screening in drug discovery programs.
Mechanistic Investigations of Reactions Involving Methyl 5 Bromo 4 Oxopentanoate
Detailed Reaction Mechanism Elucidation
The reactions of methyl 5-bromo-4-oxopentanoate are largely dictated by the presence of the α-bromo ketone moiety. This functional group is known to undergo several characteristic reactions, the mechanisms of which have been the subject of detailed investigation.
One of the most significant reactions of α-halo ketones is the Favorskii rearrangement , which typically occurs in the presence of a base to yield carboxylic acid derivatives. wikipedia.org For this compound, treatment with a base such as an alkoxide would be expected to lead to a rearranged ester product. The generally accepted mechanism for the Favorskii rearrangement involves the formation of a cyclopropanone (B1606653) intermediate.
The mechanism is thought to proceed via the following steps:
Enolate Formation: A base abstracts an acidic α-proton from the carbon on the side of the ketone away from the bromine atom.
Cyclopropanone Formation: The resulting enolate undergoes an intramolecular nucleophilic attack on the carbon bearing the bromine atom, displacing the bromide ion and forming a bicyclic cyclopropanone intermediate.
Nucleophilic Attack: The nucleophile (e.g., hydroxide (B78521) or alkoxide from the base) attacks the carbonyl carbon of the cyclopropanone.
Ring Opening: The resulting tetrahedral intermediate collapses, leading to the opening of the three-membered ring to form a more stable carbanion.
Protonation: The carbanion is subsequently protonated by the solvent or a proton source to give the final rearranged product.
In cases where enolate formation is not possible, an alternative "pseudo-Favorskii" or "quasi-Favorskii" rearrangement mechanism may operate. wikipedia.org This involves direct nucleophilic attack on the ketone carbonyl, followed by a concerted collapse of the tetrahedral intermediate and migration of the adjacent carbon with displacement of the halide.
Another well-documented reaction involving this compound is its use as a key intermediate in the synthesis of 5-aminolevulinic acid (5-ALA) , a compound with applications in photodynamic therapy and agriculture. scispace.com The synthesis begins with the bromination of methyl levulinate to produce this compound. A greener approach to this bromination utilizes copper(II) bromide (CuBr2) as both a catalyst and bromine source, offering higher selectivity compared to the use of hazardous liquid bromine. scispace.comresearchgate.netrsc.org
The subsequent steps in the synthesis of 5-ALA from this compound involve:
Ammoniation: The bromine atom is displaced by an amino group through a nucleophilic substitution reaction.
Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid, yielding 5-aminolevulinic acid.
The nucleophilic substitution of the bromine atom is a cornerstone of the reactivity of this compound. The bromine atom serves as an excellent leaving group, allowing for the introduction of a wide range of nucleophiles, including amines and thiols. The efficiency of these substitution reactions can be optimized by the choice of nucleophile, solvent, and the use of catalysts such as phase-transfer catalysts.
This compound is also a precursor in the synthesis of various heterocyclic compounds. The combination of the electrophilic α-carbon and the carbonyl group provides a versatile scaffold for the construction of nitrogen, sulfur, and oxygen-containing rings. For instance, α-bromo ketones are known to react with an excess of aniline (B41778) in the Bischler–Möhlau indole (B1671886) synthesis to form 2-arylindoles. nih.gov
Stereochemical Aspects of Transformations
Currently, there is a lack of specific studies in the available literature focusing on the stereochemical outcomes of reactions involving this compound. The carbon bearing the bromine atom is a stereocenter only if the starting material is chiral and the reaction conditions are stereospecific or stereoselective. In many synthetic preparations, this compound is used as a racemic mixture.
However, the stereochemistry of the Favorskii rearrangement of α-halo ketones, in general, has been a subject of study. The stereochemical course of the rearrangement can provide evidence for the proposed mechanisms. For instance, the formation of a cyclopropanone intermediate in the Favorskii rearrangement has stereochemical implications. The stereochemistry of the final product will depend on the stereochemistry of the starting α-halo ketone and the mode of ring opening of the cyclopropanone intermediate.
For reactions involving nucleophilic substitution at the bromine-bearing carbon, the stereochemical outcome (retention, inversion, or racemization) would depend on the reaction mechanism (SN1 vs. SN2). Given that it is a secondary halide, both pathways are possible, and the predominant mechanism would be influenced by the nucleophile, solvent, and reaction conditions. Without specific experimental data for this compound, any discussion on stereochemistry remains speculative and based on general principles of organic reaction mechanisms.
Kinetic and Thermodynamic Studies of Reaction Pathways
Detailed kinetic and thermodynamic data for reactions specifically involving this compound are not extensively reported in the currently available literature. To fully understand the reaction pathways, such studies would be invaluable.
Kinetic studies would involve measuring the rate of reaction under various conditions (e.g., varying concentrations of reactants, temperature, solvent polarity) to determine the rate law and activation parameters (activation energy, enthalpy, and entropy of activation). This information would provide insights into the transition state of the rate-determining step. For example, in the nucleophilic substitution reactions of this compound, kinetic data could help to distinguish between an SN1 and SN2 mechanism.
Thermodynamic studies would focus on the energetics of the reaction, determining the change in Gibbs free energy, enthalpy, and entropy between reactants and products. This would indicate the spontaneity and position of equilibrium of the reaction.
While specific data for this compound is scarce, general kinetic studies on the nucleophilic substitution reactions of α-halo ketones and esters have been conducted. These studies provide a framework for predicting the reactivity of this compound. The rate of nucleophilic substitution would be influenced by the nature of the nucleophile, the solvent, and the electronic and steric environment around the electrophilic carbon.
Table of Reaction Parameters for Related α-Halo Ketone Reactions
| Reaction Type | Substrate | Nucleophile/Base | Solvent | Key Findings |
| Favorskii Rearrangement | Various α-bromo ketones | Sodium methoxide (B1231860) | Methanol (B129727) | Evidence for cyclopropanone intermediates. |
| Nucleophilic Substitution | Various α-bromo ketones | Amines | Various | Rates are dependent on the basicity and nucleophilicity of the amine. |
This table represents generalized findings for reactions of α-bromo ketones and is intended to be illustrative due to the lack of specific data for this compound.
Further research is required to generate specific kinetic and thermodynamic data for the reactions of this compound to enable a more detailed and quantitative understanding of its reaction mechanisms.
Spectroscopic Characterization Methodologies for Derivatives and Reaction Products
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of Methyl 5-bromo-4-oxopentanoate. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The methoxy group (-OCH₃) protons of the ester are anticipated to appear as a sharp singlet at approximately 3.7 ppm. The two methylene (B1212753) groups (-CH₂-) in the pentanoate chain would present as triplets, with the methylene group adjacent to the ester carbonyl (C2) resonating further downfield than the one adjacent to the keto group (C3). The methylene group bonded to the bromine atom (C5) is expected to be the most deshielded of the methylene protons due to the electronegativity of the bromine, appearing as a singlet further downfield.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the structure. The carbonyl carbon of the ester functional group is typically observed in the range of 170-175 ppm. rsc.org The ketone carbonyl carbon (C4) is expected to resonate at a lower field, generally above 200 ppm. The carbon of the methoxy group should appear around 52 ppm. The methylene carbons will have distinct chemical shifts, with the brominated carbon (C5) being significantly shifted downfield.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -COOCH₃ | ~ 3.7 (singlet) | ~ 52 |
| -CH₂-COOCH₃ (C2) | ~ 2.6 (triplet) | ~ 35 |
| -CH₂-CH₂-CO (C3) | ~ 2.9 (triplet) | ~ 28 |
| >C=O (Ketone, C4) | - | > 200 |
| -CH₂Br (C5) | ~ 4.0 (singlet) | ~ 33 |
| >C=O (Ester, C1) | - | ~ 173 |
Note: These are predicted values based on standard chemical shift tables. Actual experimental values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. For this compound (C₆H₉BrO₃), the calculated molecular weight is 209.04 g/mol . nih.gov
A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Consequently, the molecular ion peak in the mass spectrum of this compound will appear as a pair of peaks of almost equal intensity, one for the molecule containing ⁷⁹Br (M) and one for the molecule containing ⁸¹Br (M+2).
The fragmentation of the molecular ion is expected to occur via characteristic pathways for ketones and esters. Common fragmentation processes include:
Alpha-cleavage: Breakage of the C-C bonds adjacent to the carbonyl groups. Cleavage next to the keto group could lead to the loss of the bromomethyl radical (•CH₂Br) or the acylium ion [CH₂BrCO]⁺.
Loss of the methoxy group: Fragmentation of the ester can result in the loss of a methoxy radical (•OCH₃) to give an [M-31]⁺ ion.
Loss of the methoxycarbonyl group: Cleavage can also lead to the loss of the •COOCH₃ group, resulting in an [M-59]⁺ fragment.
Table 2: Expected Mass Spectrometry Data for this compound
| Feature | Expected m/z Value | Description |
| Molecular Ion [M]⁺ | ~208 | Corresponds to the molecule with the ⁷⁹Br isotope. |
| Molecular Ion [M+2]⁺ | ~210 | Corresponds to the molecule with the ⁸¹Br isotope (relative intensity ~100% of M). |
| [M - OCH₃]⁺ | ~177 / 179 | Loss of the methoxy group. |
| [M - COOCH₃]⁺ | ~149 / 151 | Loss of the methoxycarbonyl group. |
| [COCH₂Br]⁺ | ~121 / 123 | Acylium ion from alpha-cleavage. |
Note: The m/z values are presented as pairs to account for the two bromine isotopes.
Other Spectroscopic Techniques (e.g., Infrared Spectroscopy)
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of strong absorption bands corresponding to the two carbonyl groups.
The ester carbonyl (C=O) stretching vibration is expected to produce a strong, sharp peak in the region of 1735-1750 cm⁻¹. The ketone carbonyl (C=O) stretch typically appears at a lower frequency, around 1715 cm⁻¹. The presence of the electronegative bromine atom on the alpha-carbon to the ketone can cause a slight shift in the position of this peak. Additionally, the spectrum will show C-O stretching bands for the ester group between 1000 and 1300 cm⁻¹, and C-H stretching vibrations for the methyl and methylene groups just below 3000 cm⁻¹.
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Ester C=O | Stretch | 1735 - 1750 |
| Ketone C=O | Stretch | 1715 - 1725 |
| C-H (sp³) | Stretch | 2850 - 3000 |
| C-O (Ester) | Stretch | 1000 - 1300 |
| C-Br | Stretch | 500 - 600 |
Computational and Theoretical Studies of Methyl 5 Bromo 4 Oxopentanoate
Structure-Reactivity Relationship Analysis
A computational analysis of Methyl 5-bromo-4-oxopentanoate would reveal a nuanced structure-reactivity relationship governed by the interplay of its functional groups. The molecule's reactivity is primarily centered around two electrophilic sites: the carbonyl carbon of the ketone and the carbon atom bonded to the bromine atom.
The bromine atom, being highly electronegative, withdraws electron density from the adjacent carbon (C4), making it susceptible to nucleophilic attack. This effect is amplified by the adjacent carbonyl group, which further polarizes the C-Br bond. Computational models, such as electrostatic potential (ESP) mapping, would visually represent these electron-deficient regions, highlighting the carbon attached to the bromine as a primary site for SN2 reactions.
Furthermore, the ketone's carbonyl carbon (C4) is also an electrophilic center, prone to attack by nucleophiles. The presence of the bromine atom at the alpha position enhances the electrophilicity of this carbonyl carbon through a negative inductive effect. Theoretical studies would quantify the partial positive charges on these atoms, providing a basis for predicting the regioselectivity of nucleophilic attack under different reaction conditions. The methyl ester group, while generally less reactive than the α-bromoketone moiety, presents an additional site for potential nucleophilic acyl substitution.
Quantum Chemical Calculations of Molecular Orbitals and Reactivity Indices
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of this compound. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest.
The LUMO is expected to be localized around the α-bromoketone moiety, specifically with significant contributions from the C-Br antibonding orbital (σ) and the C=O antibonding orbital (π). The energy of the LUMO (ELUMO) is indicative of the molecule's ability to accept electrons. A low ELUMO would suggest high electrophilicity. The spatial distribution of the LUMO would pinpoint the most probable sites for nucleophilic attack.
Conversely, the HOMO would likely be centered on the lone pairs of the oxygen and bromine atoms. The energy of the HOMO (EHOMO) relates to the molecule's electron-donating ability. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical stability and reactivity of the molecule; a smaller gap generally implies higher reactivity.
From these orbital energies, various reactivity indices can be calculated to provide a more quantitative measure of reactivity.
Table 1: Hypothetical Reactivity Indices for this compound
| Reactivity Index | Formula | Significance | Predicted Trend |
|---|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. | Moderate to high |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. | High |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. | High |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. | Low to moderate |
These indices would collectively suggest that this compound is a strong electrophile, prone to reactions with a variety of nucleophiles.
Computational Prediction of Reaction Outcomes and Selectivity (e.g., Regioselectivity)
Computational modeling can predict the outcomes of reactions involving this compound by mapping the potential energy surface for different reaction pathways. This is particularly valuable for predicting regioselectivity when a nucleophile could potentially attack multiple electrophilic sites.
For instance, in a reaction with a soft nucleophile, such as a thiol, computational studies could compare the activation energies for two competing pathways:
SN2 displacement of the bromide: The nucleophile attacks the carbon bearing the bromine atom.
Nucleophilic addition to the ketone: The nucleophile attacks the carbonyl carbon.
By calculating the transition state energies for both pathways, a preference for one over the other can be determined. It is generally expected that the SN2 displacement of the bromide would be the kinetically favored pathway due to the excellent leaving group ability of bromide, which is enhanced by the adjacent carbonyl.
Furthermore, computational models can predict the regioselectivity of enolate formation if the molecule is treated with a base. The acidity of the protons alpha to the ketone (on C3 and C5) can be calculated to determine which site is more likely to be deprotonated. The protons on C3 are generally more acidic due to the inductive effect of the ester group, but steric factors could also play a role.
Conformational Analysis and Energy Landscapes
This compound possesses several rotatable bonds, leading to a complex conformational landscape. The flexible ethyl chain connecting the ester and ketone groups allows for multiple low-energy conformations. A systematic conformational search, followed by geometry optimization and energy calculation at a reliable level of theory, would be necessary to identify the most stable conformers.
The dihedral angle between the C-Br bond and the C=O bond is a critical factor influencing the molecule's reactivity. Theoretical studies on other α-haloketones have shown that the most stable conformations often involve a specific orientation of the halogen with respect to the carbonyl group to minimize steric interactions and optimize electronic interactions. The relative energies of different conformers can be plotted on a potential energy landscape.
Table 2: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Description | Expected Influence on Stability |
|---|---|---|
| O=C-C-Br | Defines the orientation of the bromine relative to the ketone. | Significant impact due to steric and electronic effects. |
| C-C-C-C(O)O | Describes the folding of the carbon chain. | Influences the proximity of the two functional groups. |
Understanding the conformational preferences is crucial, as the reactivity of the molecule can be dependent on the population of specific conformers in solution. For example, the accessibility of the electrophilic centers to an incoming nucleophile may differ significantly between different low-energy conformations.
Future Research Directions and Perspectives
Development of Greener Synthetic Routes and Catalytic Systems for Methyl 5-bromo-4-oxopentanoate Production and its Transformations
The traditional synthesis of this compound often involves the direct bromination of methyl levulinate using molecular bromine (Br₂), a reagent that is hazardous and poses environmental risks. dissertationtopic.net Future research is increasingly focused on developing "greener" and more sustainable synthetic pathways that align with the principles of green chemistry, such as improved atom economy, use of safer reagents, and milder reaction conditions.
Key research directions include:
Alternative Brominating Agents: Investigating the use of less hazardous and easier-to-handle brominating agents is a priority. Reagents such as N-bromosuccinimide (NBS) in the presence of a catalyst, or bromide/bromate salt combinations, present safer alternatives to liquid bromine. researchgate.net For instance, the use of a bromide/bromate couple in an aqueous medium represents a nonhazardous approach for the synthesis of α-bromoketones from olefins. researchgate.net
Photoredox and Electrochemical Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for promoting synthetic transformations under mild conditions. dissertationtopic.net Future work could explore the regioselective α-bromination of methyl levulinate using a photocatalyst, a benign bromine source like potassium bromide (KBr), and light as the energy source. dissertationtopic.net Similarly, electrochemical methods that use electricity to generate a reactive bromine species from a simple bromide salt could offer a reagent-free and highly controlled synthetic route.
Advanced Catalytic Systems for Transformations: Beyond its synthesis, the transformations of this compound can be made more efficient and selective through novel catalytic systems. Research into developing catalysts for asymmetric reactions would be particularly valuable, allowing for the enantioselective synthesis of chiral molecules. For example, developing palladium or nickel complexes with chiral ligands could enable the enantioselective α-arylation of the ketone, a significant challenge in organic synthesis. nih.gov
The table below summarizes potential greener alternatives for the synthesis of α-bromo ketones like this compound.
| Method | Bromine Source | Advantages | Research Focus |
| Traditional Method | Molecular Bromine (Br₂) | Effective, well-established | N/A |
| Photoredox Catalysis | KBr or CBr₄ | Mild conditions, high regioselectivity, uses visible light. dissertationtopic.net | Catalyst development, substrate scope expansion. |
| Bromide/Bromate Couple | NaBr/NaBrO₃ | Nonhazardous, suitable for aqueous media. researchgate.net | Optimization for ketone substrates, process scaling. |
| Electrochemical Synthesis | Bromide Salts (e.g., NH₄Br) | Avoids stoichiometric chemical oxidants, high control. | Electrode material design, reaction engineering. |
| Catalytic NBS Bromination | N-Bromosuccinimide (NBS) | Solid, easier to handle than Br₂. | Development of efficient and recyclable catalysts. |
Expanding the Scope of Synthetic Applications in Natural Product and Drug Synthesis
This compound is a valuable precursor for synthesizing complex molecular architectures found in many natural products and pharmaceuticals. nih.gov Its dual reactivity allows for the construction of diverse heterocyclic systems and functionalized carbon chains. Future research should focus on leveraging this potential to access novel and biologically significant molecules.
Promising areas for expansion include:
Total Synthesis of Natural Products: While α-haloketones are recognized as key intermediates in synthesis, the full potential of this compound in the total synthesis of complex natural products remains to be explored. nih.gov Research efforts could target natural products containing furan, pyrrole (B145914), or thiazole cores, where the compound can serve as a key building block for constructing these heterocyclic systems.
Medicinal Chemistry and Drug Discovery: The α-bromo ketone moiety is a versatile handle for introducing a variety of functional groups through nucleophilic substitution. This makes this compound an ideal starting point for creating libraries of compounds for drug discovery screening. Future work could involve reacting it with diverse amines, thiols, and other nucleophiles to generate novel scaffolds. These new molecules can then be evaluated for a range of therapeutic activities. A notable application is its use as an intermediate in preparing ligands for theranostics, where molecules are designed for both therapy and diagnostic imaging.
Synthesis of Complex Ligands: The compound can be used to synthesize functionalized cyclopentadienyl (Cp) ligands, which are crucial in organometallic chemistry. These ligands can coordinate with transition metals to create catalysts for new chemical transformations or metallodrugs for therapeutic applications.
Exploration of Novel Biological Activities of Derivatives of this compound
The synthesis of derivatives from this compound opens the door to discovering new biologically active compounds. nih.gov Heterocyclic compounds, which are readily synthesized from this precursor, are present in a vast number of pharmaceuticals and are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. dntb.gov.ua
Future research in this area should be directed towards:
Systematic Synthesis and Screening: A systematic approach to synthesizing libraries of derivatives, such as substituted thiazoles, imidazoles, and quinoxalines, is needed. These libraries should then be subjected to high-throughput screening to identify compounds with promising biological activities. For example, derivatives of bromophenols have shown significant antioxidant and anticancer potential, suggesting that molecules derived from this compound could possess similar properties. nih.gov
Targeted Drug Design: Based on the known biological activities of certain heterocyclic classes, derivatives can be designed to target specific enzymes or receptors. For instance, since many kinase inhibitors feature heterocyclic cores, derivatives could be specifically designed and tested for their ability to inhibit protein kinases involved in cancer progression.
Antimicrobial and Antifungal Agents: With the rise of antimicrobial resistance, there is a constant need for new antimicrobial agents. Heterocyclic compounds derived from this compound could be screened for activity against a panel of pathogenic bacteria and fungi.
The following table outlines potential classes of derivatives and their associated, well-documented biological activities, providing a rationale for future screening efforts.
| Derivative Class | Potential Synthesis Route from this compound | Known Biological Activities |
| Thiazoles | Hantzsch thiazole synthesis with a thioamide | Anticancer, antimicrobial, anti-inflammatory. |
| Imidazoles | Reaction with amidines | Antifungal, anticancer, antiviral. dntb.gov.ua |
| Quinoxalines | Condensation with ortho-phenylenediamines | Anticancer, antimicrobial, kinase inhibitors. |
| Furans | Paal-Knorr furan synthesis or related cyclizations | Anti-inflammatory, antimicrobial. |
| Pyrroles | Paal-Knorr pyrrole synthesis with primary amines | Diverse pharmacological properties. |
Advanced Mechanistic and Computational Studies for Rational Design of New Reactions
A deeper understanding of the reaction mechanisms involving this compound can empower chemists to design new reactions and improve existing ones with greater precision and predictability. Combining experimental mechanistic studies with advanced computational chemistry offers a powerful approach to achieving this goal.
Future research should concentrate on:
Computational Modeling of Reactivity: Using computational tools like Density Functional Theory (DFT), researchers can model the transition states of reactions involving the α-carbon and the carbonyl group. This can provide insights into reaction barriers, selectivity (chemo-, regio-, and stereo-), and the role of catalysts. For example, DFT modeling can help elucidate the mechanisms of transition-metal-catalyzed cross-coupling reactions at the α-position. acs.org
Predictive Reaction Design: By understanding the electronic and steric factors that govern its reactivity, new transformations can be rationally designed. Computational screening could predict the feasibility of novel reactions or identify optimal catalysts before extensive experimental work is undertaken. This approach can accelerate the discovery of new synthetic methods for creating complex molecules from this versatile building block.
Elucidating Stereocontrol: For reactions involving the creation of new stereocenters, mechanistic and computational studies are crucial for understanding the origins of stereoselectivity. This knowledge is essential for developing highly enantioselective transformations, which are critical in the synthesis of chiral drugs and natural products.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a valuable tool in organic synthesis, medicinal chemistry, and materials science, leading to innovations in sustainable chemistry and the development of new molecules for the benefit of society.
Q & A
Basic: What are the established synthetic routes for Methyl 5-bromo-4-oxopentanoate, and how is purity ensured?
Answer:
this compound is typically synthesized via bromination of a precursor such as methyl 4-oxopentanoate using brominating agents (e.g., Br₂) in solvents like acetic acid. Key considerations include:
- Reaction conditions : Temperature control (e.g., 0–5°C) to minimize side reactions like over-bromination .
- Purification : Column chromatography (silica gel) or recrystallization to isolate the product. Purity is verified via HPLC (≥97% purity) or GC analysis, as noted in commercial specifications .
- Storage : Anhydrous conditions at 0–6°C to prevent ester hydrolysis or decomposition .
Basic: What spectroscopic and analytical methods are used to characterize this compound?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the ester carbonyl (~3.7 ppm for OCH₃, ~170 ppm for C=O) and bromine/keto group positions .
- Mass spectrometry : High-resolution MS (e.g., ESI-MS) validates the molecular ion peak at m/z 209.04 (C₆H₉BrO₃) .
- Chromatography : HPLC with UV detection ensures purity and identifies impurities like unreacted starting materials .
Advanced: How can nucleophilic substitution reactions at the bromine position be optimized?
Answer:
The bromine atom serves as a superior leaving group. Optimization strategies include:
- Nucleophile selection : Use strong nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., DMF) to enhance reaction rates .
- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactivity in biphasic systems .
- Temperature : Mild heating (40–60°C) balances reactivity and side-product formation. For example, amination with anilines achieves 89% yield under optimized conditions .
Advanced: How do steric and electronic factors influence diastereomer formation in reactions involving this compound?
Answer:
- Steric hindrance : Secondary bromides (e.g., in cyclic analogs) reduce reaction efficiency due to restricted nucleophile access. Steric shielding can be mitigated using bulky bases (e.g., DIPEA) .
- Electronic effects : Electron-withdrawing groups (e.g., keto) stabilize transition states, favoring substitution. For example, iodide contamination may lead to oxidation byproducts, requiring inert atmospheres (N₂/Ar) to suppress side reactions .
Advanced: What role does this compound play in synthesizing multifunctional ligands for theranostics?
Answer:
This compound acts as a key intermediate in cyclopentadienyl (Cp) ligand synthesis:
- Building block : Reacts with phosphonium salts to form Cp scaffolds with biovectors (e.g., targeting moieties for cancer therapy). The (CH₂)₂ spacer minimizes ester interference with ketone reactivity .
- Metal coordination : Functionalized Cp ligands bind transition metals (e.g., Ru, Fe) for imaging or drug delivery. Yields up to 57% are achieved after microwave-assisted bromination and column purification .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential bromine release during decomposition .
- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Advanced: How can contradictory literature data on reaction yields be resolved?
Answer:
- Parameter validation : Replicate reported conditions (e.g., solvent, catalyst loading) and characterize products rigorously. For example, yields in amination vary with iodide/air exclusion, which may not be explicitly stated .
- Computational modeling : Tools like Reaxys or PubChem predict plausible pathways to identify overlooked variables (e.g., trace moisture) .
Basic: What are common impurities, and how are they addressed during synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
